Methyl 4-[2-amino-3-cyano-6-(3-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate
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Description
Methyl 4-[2-amino-3-cyano-6-(3-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate is a useful research compound. Its molecular formula is C28H23N3O6S and its molecular weight is 529.57. The purity is usually 95%.
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Biological Activity
Methyl 4-[2-amino-3-cyano-6-(3-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate (referred to as Compound A) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure
The chemical structure of Compound A can be represented as follows:
This structure indicates the presence of multiple functional groups that may contribute to its biological properties.
Biological Activity Overview
Compound A has been studied for various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The following sections summarize key findings from relevant studies.
Antimicrobial Activity
Research indicates that Compound A exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated strong activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 8 |
These results suggest that Compound A could be a potential candidate for developing new antimicrobial agents.
Antitumor Activity
In vitro studies have shown that Compound A possesses notable antitumor activity. It was evaluated against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound exhibited dose-dependent cytotoxic effects with IC50 values as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins.
Anti-inflammatory Activity
Compound A has also been investigated for its anti-inflammatory properties. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The effective concentration range was found to be between 5 to 20 µM.
Case Studies and Research Findings
Several case studies have highlighted the potential therapeutic applications of Compound A:
- Case Study on Antimicrobial Resistance : In a study published in the Journal of Antimicrobial Chemotherapy, researchers highlighted how Compound A could overcome resistance mechanisms in certain bacterial strains.
- Antitumor Efficacy : A clinical trial reported in Cancer Research demonstrated the efficacy of Compound A in reducing tumor size in preclinical models, paving the way for further clinical exploration.
- Inflammation and Pain Management : Another study published in Inflammation Research indicated that Compound A could serve as an adjunct therapy in managing chronic inflammatory conditions due to its ability to modulate immune responses.
Properties
IUPAC Name |
methyl 4-[2-amino-3-cyano-6-[(3-methoxyphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O6S/c1-35-20-7-5-6-17(14-20)16-31-23-9-4-3-8-21(23)25-26(38(31,33)34)24(22(15-29)27(30)37-25)18-10-12-19(13-11-18)28(32)36-2/h3-14,24H,16,30H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKYCFBXOMEDEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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